3-(4-Iodophenyl)propanoic acid
Overview
Description
“3-(4-Iodophenyl)propanoic acid” is a non-proteinogenic alpha-amino acid, a phenylalanine derivative, and an organoiodine compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a synthesis process yielded a gray powder with a melting point of 97–99°C . The yield was 154 mg (51.3%) .
Molecular Structure Analysis
The molecular formula of “3-(4-Iodophenyl)propanoic acid” is C9H9IO2 . Its average mass is 276.071 Da and its monoisotopic mass is 275.964722 Da .
Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3, a boiling point of 335.4±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a topological polar surface area of 37.3 Ų .
Scientific Research Applications
Chemical Properties
3-(4-Iodophenyl)propanoic acid is a chemical compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 . It is a white to yellow to brown solid at room temperature .
Storage and Handling
This compound should be stored in a refrigerator . The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 .
Proteomics Research
3-(4-Iodophenyl)propanoic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in living organisms.
Oxidation Reactions
In a study published in 2017, 3-(4-Iodophenyl)propanoic acid was used in oxidation reactions . The oxidation reaction was performed in 30% H2O2 at room temperature for 8 hours before injection into the LC system .
Antibacterial Activity
A derivative of 3-(4-Iodophenyl)propanoic acid showed favorable activity against A. baumannii, a bacterium that is often resistant to antibiotics . This suggests potential applications of this compound in the development of new antibacterial agents.
Biochemical Research
3-(4-Iodophenyl)propanoic acid is used in biochemical research . Biochemical research involves the study of the chemical substances and processes that occur in living organisms. This compound could be used in various biochemical experiments and analyses.
Safety and Hazards
Mechanism of Action
Target of Action
3-(4-Iodophenyl)propanoic acid is a complex compound with a specific target of action. It is known that iodinated compounds often target thyroid hormones due to the thyroid gland’s affinity for iodine .
Mode of Action
Iodinated compounds like 4-iodo-l-phenylalanine have been used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition . This suggests that 3-(4-Iodophenyl)propanoic acid may interact with its targets in a similar manner, potentially altering protein structures and functions.
Biochemical Pathways
Iodinated compounds often play a role in thyroid hormone synthesis and metabolism, which involves several biochemical pathways .
Pharmacokinetics
Iodinated compounds are generally well-absorbed and distributed throughout the body due to the body’s need for iodine, particularly in the thyroid gland .
Result of Action
Iodinated compounds can have significant effects on cellular function, particularly in cells of the thyroid gland, where they can influence the synthesis and release of thyroid hormones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Iodophenyl)propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
properties
IUPAC Name |
3-(4-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMRZGIIQIWIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283446 | |
Record name | 3-(4-iodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1643-29-4 | |
Record name | 1643-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-iodophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Iodophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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